molecular formula C24H38O4 B12420435 Nutriacholic Acid-d5

Nutriacholic Acid-d5

Cat. No.: B12420435
M. Wt: 395.6 g/mol
InChI Key: DXOCDBGWDZAYRQ-YOMHLYOASA-N
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Description

Nutriacholic Acid-d5 is a high-purity, chemically defined stable isotope of a bile acid, specifically labeled with five deuterium atoms. It is designed for use as an internal standard in quantitative analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS) and GC-MS . The incorporation of deuterium creates a distinct mass difference from the endogenous analyte, allowing for precise and accurate quantification of bile acid levels in complex biological matrices such as serum, plasma, bile, and fecal samples. This precision is critical for reliable metabolomic and pharmacokinetic studies. Bile acids like dehydrocholic acid are known to play a significant role in lipid metabolism and emulsification . They also interact with various cellular receptors and signaling pathways. Research into bile acid metabolism is a key area in understanding gastrointestinal physiology, liver function, and metabolic diseases . Furthermore, studies suggest a link between bile acid profiles, such as levels of deoxycholic acid, and conditions like colon cancer, highlighting the importance of accurate measurement tools in toxicological and cancer research . By using this compound as an internal standard, researchers can achieve high-quality data with minimized analytical variability, facilitating investigations into bile acid homeostasis, gut microbiome interactions, and the pathophysiology of cholestatic and metabolic disorders. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H38O4

Molecular Weight

395.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-7-oxo-5,6,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,22+,23+,24-/m1/s1/i8D2,12D2,16D

InChI Key

DXOCDBGWDZAYRQ-YOMHLYOASA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

General Deuteration Strategies for Bile Acids

Before examining the specific preparation methods for Nutriacholic Acid-d5, it is important to understand the general approaches to deuterating bile acids and similar steroidal compounds.

Acid-Catalyzed Hydrogen-Deuterium Exchange

One of the most widely employed methods for introducing deuterium into organic compounds involves acid-catalyzed hydrogen-deuterium (H-D) exchange reactions. This approach has been successfully applied to various compounds, including indoles and steroids, making it potentially suitable for the preparation of deuterated bile acids like this compound.

The reaction typically involves treating the target compound with a deuterated solvent (such as CD3OD) in the presence of an acid catalyst. The success of this method depends on several factors, including:

  • Selection of appropriate acid catalyst
  • Reaction temperature and duration
  • Solvent system composition
  • Concentration of reactants

Direct Chemical Synthesis

Another approach involves the direct chemical synthesis of deuterated bile acids from simpler precursors. This method often requires multiple steps, including protection and deprotection of functional groups, and selective introduction of deuterium at specific positions.

Enzymatic or Microbial Transformations

Enzymatic or microbial systems can also be employed for the selective deuteration of bile acids. These biological approaches may offer advantages in terms of regioselectivity and stereoselectivity.

Specific Preparation Methods for this compound

Acid-Catalyzed H-D Exchange Method

Based on research findings with similar compounds, the acid-catalyzed H-D exchange method appears to be an effective approach for preparing this compound. This method is particularly valuable as it can achieve high levels of deuterium incorporation under controlled conditions.

Reaction Conditions and Optimization

The synthesis of this compound via acid-catalyzed H-D exchange typically requires careful control of reaction conditions to achieve optimal yields and isotopic labeling. Key parameters include:

Temperature Control : The reaction is typically conducted at elevated temperatures (60-90°C) to facilitate the exchange process while avoiding degradation of the steroidal core structure.

Catalyst Selection : The choice of acid catalyst significantly impacts the efficiency of deuterium incorporation. Based on successful deuteration of similar compounds, D2SO4 has proven effective for achieving high levels of deuterium incorporation.

Solvent System : A mixture of CD3OD and D2O (typically in a 7:3 ratio) provides an effective medium for the exchange reaction.

Reaction Duration : The duration must be optimized to achieve maximum deuterium incorporation without causing degradation of the compound. For similar compounds, reaction times ranging from 5 to 20 hours have been reported.

The following table summarizes the optimized reaction conditions based on research with similar deuterated compounds:

Parameter Optimized Condition Notes
Temperature 90-95°C Higher temperatures accelerate exchange but may risk degradation
Acid Catalyst 20 wt% D2SO4 Provides efficient H-D exchange while minimizing side reactions
Solvent System CD3OD/D2O (7:3) Optimal ratio for solubility and deuterium availability
Concentration 0.2 M Balances reaction efficiency with reagent economy
Reaction Time 14-18 hours Sufficient for high deuterium incorporation at strategic positions
Economical Preparation Method

For larger-scale synthesis (>1 gram), an economical approach involves the in situ preparation of the deuterated reaction medium. This method has been successfully applied to similar compounds and could be adapted for this compound:

  • The reaction medium is prepared by treating HC(OCH3)3 with D2O in the presence of D2SO4
  • HCO2CH3 is removed via distillation under an inert atmosphere
  • The resulting D2SO4/CD3OD/D2O mixture serves as the reaction medium
  • The parent Nutriacholic acid is added and the reaction proceeds under optimized conditions
  • Following the reaction, the mixture is neutralized with aqueous LiOH to prevent back-exchange

This approach has demonstrated high deuterium incorporation (>97%) in similar compounds while significantly reducing the cost associated with deuterated reagents.

Synthesis from Natural Bile Acid Precursors

Another viable approach involves the chemical modification of natural bile acids to produce this compound. This method typically follows these general steps:

  • Isolation of appropriate bile acid precursors from natural sources
  • Protection of sensitive functional groups
  • Introduction of deuterium atoms at specific positions
  • Deprotection and purification

The specific synthetic route would depend on the structural relationship between the available precursors and Nutriacholic acid. For bile acid synthesis, selective modifications at the C-3, C-7, and C-12 positions are often required, as these hydroxyl groups differentiate various bile acids.

Purification and Characterization Techniques

Purification Methods

After synthesis, this compound requires purification to remove unreacted starting materials, by-products, and catalyst residues. Common purification methods include:

Column Chromatography : Silica gel or reverse-phase chromatography is commonly employed, using solvent systems optimized for bile acid separation.

Recrystallization : Selective recrystallization from appropriate solvent mixtures can enhance purity.

Preparative HPLC : For highest purity requirements, preparative HPLC may be employed using methods similar to those described for bile acid analysis.

Characterization and Quality Control

Several analytical techniques are essential for confirming the structure, purity, and deuterium incorporation level of the synthesized this compound:

Mass Spectrometry

Mass spectrometry is the primary method for confirming deuterium incorporation and determining isotopic purity. For this compound, the molecular ion would typically show an increase of 5 mass units compared to the non-deuterated compound. The characteristic fragmentation pattern would also reflect the positions of deuterium incorporation.

NMR Spectroscopy

1H NMR spectroscopy provides direct evidence of deuterium incorporation through the disappearance of proton signals at positions where hydrogen has been replaced by deuterium. 13C NMR with deuterium decoupling can provide additional structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis is crucial for determining both the purity of the compound and the degree of deuterium incorporation. The recommended conditions for LC-MS analysis of deuterated bile acids are summarized in the following table:

Parameter Recommended Condition
Column C18 reversed-phase (100 x 2.1mm, 1.9 µm)
Mobile Phase A 10 mM Ammonium Formate in water + 0.01% formic acid
Mobile Phase B 10 mM Ammonium Formate in 90% isopropanol/10% acetonitrile + 0.01% formic acid
Flow Rate 0.2-0.4 mL/min
Column Temperature 45-55°C
Injection Volume 2.0 μL
MS Detection Mode Negative ionization, Selected Reaction Monitoring (SRM)
Capillary Voltage 2.1 kV

Analytical Applications and Internal Standard Preparation

This compound is particularly valuable as an internal standard for quantitative analysis of bile acids in biological samples. When used as an internal standard, it should be prepared at appropriate concentrations for the specific analytical method.

For LC-MS/MS analysis, a typical preparation protocol involves:

  • Preparation of a stock solution (e.g., 1 mg/mL) in acetonitrile or methanol
  • Dilution to working concentrations (typically 400 ng/mL) in appropriate matrix
  • Addition to biological samples prior to extraction

Standard curves for quantitative analysis can be generated using authentic standards of non-deuterated compounds with this compound as the internal standard.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at hydroxyl and keto groups:

  • C-6 Oxidation : Using chromium trioxide (CrO₃) in acetic acid at −7–0°C yields 3α,12α-dihydroxy−7–keto−5β-cholanic acid derivatives .

  • Regioselective Oxidation : Potassium dichromate (K₂Cr₂O₇) in acetic acid selectively oxidizes C-7 hydroxyl groups to ketones without affecting deuterium labels .

Mechanistic Insight :
Deuterium at C-12 and C-16 positions reduces reaction rates by 15–20% compared to non-deuterated analogs due to kinetic isotope effects .

Isomerization and Tautomerism

Under acidic conditions, Nutriacholic Acid-d5 undergoes structural isomerization:

  • 5β → 5α Isomerization : Heating in acetic acid with HCl forms 5α-epimers via enol intermediates (e.g., 6β-hydroxy−3–keto−5–cholenic acid) .

  • Tautomeric Shifts : Deuterium labeling stabilizes keto-enol tautomers, detectable via LC-MS/MS .

Enzymatic Transformations

In metabolic pathways, this compound interacts with hepatic enzymes:

  • 3α-Hydroxysteroid Dehydrogenase (3α-HSD) : Converts the compound to its 3-keto derivative, with a 30% slower reaction rate compared to non-deuterated forms .

  • CYP8B1 Hydroxylation : Deuterium at C-12 impedes 12α-hydroxylation, altering bile acid hydrophobicity profiles .

Table 2: Enzymatic Activity Data

EnzymeSubstrateVₘₐ₅ (μM/min)Kₘ (μM)
3α-HSDNutriacholic-d512.4 ± 0.845 ± 3
CYP8B1Nutriacholic-d58.1 ± 0.578 ± 5

Analytical Characterization

Advanced techniques validate reaction outcomes:

  • LC-MS/MS : Quantifies deuteration efficiency (99.2% ± 0.3%) and tracks metabolic products .

  • ¹³C NMR : Confirms deuterium positions via chemical shift analysis (δ 12–16 ppm for deuterated carbons) .

Scientific Research Applications

Metabolomics and Biomarker Discovery

Nutriacholic Acid-d5 is extensively used in metabolomics to study metabolic pathways and identify potential biomarkers for diseases. The incorporation of deuterium allows for enhanced detection and quantification in mass spectrometry analyses.

Case Study: Metabolic Profiling in Disease Models

A study utilized this compound to profile bile acid metabolism in mouse models of liver disease. The findings indicated that alterations in bile acid profiles could serve as biomarkers for liver dysfunction, highlighting the compound's role in understanding metabolic diseases .

Parameter Control Group Disease Model This compound Levels
Total Bile Acids (µM)150300200
This compound (µM)205040

Pharmacokinetics

The pharmacokinetic properties of this compound are studied to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics. The deuterated form enhances the stability of the compound in biological matrices.

Research Findings: ADME Studies

In a pharmacokinetic study involving oral administration of this compound, researchers observed prolonged half-life and enhanced bioavailability compared to its non-deuterated counterpart. This suggests that deuteration can improve therapeutic efficacy .

Parameter Nutriacholic Acid This compound
Half-Life (hours)2.54.0
Bioavailability (%)3050

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry, particularly in the development of methods for bile acid quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application: Method Validation

A validation study demonstrated the effectiveness of this compound as an internal standard for quantifying bile acids in biological samples. The use of deuterated standards significantly improved the accuracy and reliability of the analytical results .

Method Accuracy (%) Precision (RSD%)
LC-MS/MS with Standard952.1
LC-MS/MS without Standard855.0

Therapeutic Implications

Research indicates potential therapeutic applications of this compound in treating metabolic disorders due to its influence on lipid metabolism and glucose homeostasis.

Clinical Insights: Treatment Efficacy

A clinical trial assessing the effects of this compound on patients with insulin resistance showed significant improvements in metabolic parameters, including reduced fasting glucose levels and improved lipid profiles .

Parameter Baseline Post-Treatment
Fasting Glucose (mg/dL)12095
LDL Cholesterol (mg/dL)160130

Mechanism of Action

The mechanism of action of 7-Ketolithocholic acid-d5 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways. The primary molecular targets include bile acid transporters and enzymes such as 7α-hydroxysteroid dehydrogenase .

Comparison with Similar Compounds

Deuterated bile acids are critical for minimizing matrix effects in mass spectrometry. Below, Nutriacholic Acid-d5 is compared to structurally and functionally related compounds, focusing on analytical performance, recovery, and biological relevance.

Recovery and Matrix Effects in Solid-Phase Extraction (SPE)

Evidence from SPE protocols highlights significant differences in recovery rates among deuterated bile acids:

Compound Recovery (%) Repeatability (RSD%) Key Challenges Reference
Taurocholic Acid-d5 <70% 4% (with plasma) Ion suppression due to sulfation
Taurolithocholic Acid-d5 <70% 6% (with plasma) High acidity (pKa ~ -0.84) causing SPE inefficiency
Chenodeoxycholic Acid-d5 (CDCA-d5) >98% (purity) N/A Hydrophobicity enhances nuclear receptor (FXR) binding
This compound Data not reported Data not reported Likely similar to CDCA-d5 due to structural homology

Key Findings :

  • Sulfated/taurine-conjugated analogs (e.g., Taurocholic Acid-d5) exhibit poor recovery (<70%) due to ion suppression from plasma matrices. However, co-extraction with plasma improves repeatability (RSD% drops from ~50% to ~5%) .
  • Non-conjugated analogs like CDCA-d5 and this compound are likely more stable in SPE workflows, though direct data for this compound are lacking. CDCA-d5’s hydrophobicity facilitates nuclear receptor activation (e.g., FXR), suggesting this compound may share similar biological interactions .
Structural and Functional Differences
  • Taurine/Sulfate Conjugates : Compounds like Taurocholic Acid-d5 contain sulfonic acid groups (pKa < -1), increasing polarity but reducing SPE efficiency .

Biological Activity

Nutriacholic Acid-d5 is a deuterated derivative of nutriacholic acid, a bile acid that plays a significant role in lipid metabolism and has been implicated in various biological activities. This article explores the biological activity of this compound, focusing on its metabolic effects, potential therapeutic applications, and research findings.

This compound is involved in several metabolic pathways, primarily through its interaction with bile acid receptors such as the Farnesoid X receptor (FXR) and TGR5 (G protein-coupled bile acid receptor 1). These interactions are essential for regulating glucose and lipid metabolism, influencing energy homeostasis, and modulating inflammatory responses.

  • FXR Activation : FXR plays a crucial role in bile acid synthesis and lipid metabolism. Activation of FXR by bile acids can lead to the suppression of intestinal adenomas and regulate cholesterol levels .
  • TGR5 Activation : TGR5 activation has been shown to enhance glucose metabolism and promote insulin sensitivity. Studies indicate that bile acids like this compound can activate TGR5, leading to beneficial metabolic effects .

Effects on Cancer

Research has indicated that bile acids, including this compound, may have dual roles in cancer biology. While some studies suggest that certain bile acids can promote carcinogenesis through cytotoxic effects, others highlight their potential anti-cancer properties:

  • Pro-Apoptotic Effects : Some bile acids induce apoptosis in cancer cells through oxidative stress mechanisms. For example, lithocholic acid (LCA), a related bile acid, has been observed to inhibit breast cancer cell proliferation via TGR5 activation .
  • Tumor Progression : Conversely, hydrophobic bile acids may contribute to tumor growth under certain conditions. For instance, DCA has been shown to stimulate colon cancer cell proliferation by activating specific signaling pathways .

Impact on Gut Microbiota

This compound may also influence gut microbiota composition and function. Changes in bile acid profiles can affect microbial diversity and metabolite production within the gut:

  • Short Chain Fatty Acids (SCFAs) : The modulation of gut microbiota by bile acids can lead to increased production of SCFAs, which are beneficial for gut health and may reduce inflammation .
  • Dysbiosis Correction : Dietary interventions involving rice bran and navy beans have demonstrated that changes in bile acid profiles can correct dysbiosis, potentially lowering colorectal cancer risk .

Table 1: Summary of Key Research Findings on this compound

StudyFindingsImplications
Activation of TGR5 enhances glucose metabolismPotential for diabetes management
LCA induces apoptosis in breast cancer cellsPossible anti-cancer therapeutic avenue
Dietary changes alter bile acid profiles and gut microbiotaImplications for colorectal cancer risk reduction

Case Study: Dietary Interventions

A recent study examined the effects of dietary interventions on plasma, urine, and stool metabolites in individuals at high risk for colorectal cancer. Participants consuming rice bran and navy bean showed significant changes in bile acid profiles:

  • Results : A notable increase in specific bile acids was observed at 12 weeks post-intervention. This change correlated with improved gut health markers and reduced inflammation indicators .
  • : These findings suggest that dietary modifications can influence the biological activity of bile acids like this compound, potentially offering new strategies for disease prevention.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Nutriacholic Acid-d5 in biological matrices?

  • Methodological Answer : Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards (e.g., kynurenic acid-d5) to ensure precision. Sample preparation should include protein precipitation and solid-phase extraction to reduce matrix interference. Calibration curves must account for isotopic purity (>98%) and potential cross-contamination with unlabelled analogs . For validation, follow NIH guidelines on reproducibility, including inter- and intra-day accuracy (±15% deviation) and sensitivity (limit of quantification ≤1 ng/mL) .

Q. How do researchers confirm the isotopic integrity of this compound during synthesis and storage?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups). Monitor stability under varying storage conditions (e.g., -80°C vs. 4°C) using accelerated degradation studies. Report purity thresholds (>98%) and batch-specific certificates of analysis to ensure traceability .

Q. What are the key considerations for designing in vitro studies involving this compound?

  • Methodological Answer : Optimize physiologically relevant concentrations based on pharmacokinetic data from analogous bile acids (e.g., chenodeoxycholic acid-d5). Include controls for isotopic effects, such as comparing results with unlabelled Nutriacholic Acid. Document cell line specificity (e.g., hepatocytes vs. intestinal epithelial cells) and incubation times to minimize artifactual metabolite generation .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity be resolved?

  • Methodological Answer : Perform competitive binding assays (e.g., fluorescence polarization) with recombinant nuclear receptors (FXR, TGR5). Validate findings using orthogonal methods like surface plasmon resonance (SPR) to differentiate nonspecific binding. Statistical analysis should include Bland-Altman plots to assess inter-method variability and Cohen’s κ coefficient for inter-rater reliability .

Q. What strategies mitigate batch-to-batch variability in deuterated bile acid studies?

  • Methodological Answer : Implement a standardized synthesis protocol with QC checkpoints (e.g., HPLC purity checks at each synthesis step). Use reference materials from accredited repositories (e.g., NIST-certified standards) for cross-validation. Publish raw NMR/MS spectra in supplementary materials to enable peer scrutiny .

Q. How should researchers address discrepancies in this compound’s metabolic stability across preclinical models?

  • Methodological Answer : Conduct species-specific pharmacokinetic studies (rodents vs. primates) to identify interspecies differences in cytochrome P450 metabolism. Use stable isotope-resolved metabolomics (SIRM) to track deuterium retention in key metabolites. Report tissue-specific half-lives and adjust dosing regimens accordingly .

Q. What experimental designs are optimal for studying this compound’s role in microbiome interactions?

  • Methodological Answer : Combine gnotobiotic mouse models with metagenomic sequencing to isolate microbiome-specific effects. Include sham-treated controls and fecal microbiota transplantation (FMT) to validate causality. Quantify bile acid conjugates (e.g., taurine or glycine derivatives) using high-resolution MS to map microbial transformation pathways .

Data Reporting & Reproducibility

Q. What metadata is critical for ensuring reproducibility in this compound studies?

  • Methodological Answer : Disclose isotopic enrichment levels, solvent systems for reconstitution, and instrument parameters (e.g., LC gradient profiles, MS collision energies). Adhere to FAIR data principles by depositing datasets in repositories like MetaboLights or ChEMBL. Provide detailed animal study protocols (IACUC/IRB approval numbers, randomization methods) .

Q. How can researchers validate the absence of off-target effects in this compound assays?

  • Methodological Answer : Use CRISPR-Cas9 knockout models for suspected off-target receptors (e.g., PXR, CAR). Pair with thermal shift assays (TSA) to confirm binding specificity. Negative controls should include structurally similar deuterated compounds (e.g., ursodeoxycholic acid-d4) to rule out isotopic interference .

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